molecular formula C9H13NO5 B14446689 1-(Methoxycarbonyl)-4-methyl-3-oxopiperidine-4-carboxylic acid

1-(Methoxycarbonyl)-4-methyl-3-oxopiperidine-4-carboxylic acid

Cat. No.: B14446689
M. Wt: 215.20 g/mol
InChI Key: UOFCTXUZMARDGV-UHFFFAOYSA-N
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Description

1-(Methoxycarbonyl)-4-methyl-3-oxopiperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring substituted with methoxycarbonyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxycarbonyl)-4-methyl-3-oxopiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxycarbonyl)-4-methyl-3-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

1-(Methoxycarbonyl)-4-methyl-3-oxopiperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)-4-methyl-3-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby influencing biochemical pathways. The exact mechanism depends on the context of its application, such as its role in catalysis or as a therapeutic agent .

Comparison with Similar Compounds

  • 1-(Methoxycarbonyl)-imidazolium ions
  • 1-(Methoxycarbonyl)-pyridinium ions
  • Phenyl chloroformate

Comparison: 1-(Methoxycarbonyl)-4-methyl-3-oxopiperidine-4-carboxylic acid is unique due to its specific piperidine ring structure and functional groups, which confer distinct reactivity and applications compared to similar compounds. For instance, while phenyl chloroformate is primarily used in acylation reactions, the piperidine derivative may have broader applications in both organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

1-methoxycarbonyl-4-methyl-3-oxopiperidine-4-carboxylic acid

InChI

InChI=1S/C9H13NO5/c1-9(7(12)13)3-4-10(5-6(9)11)8(14)15-2/h3-5H2,1-2H3,(H,12,13)

InChI Key

UOFCTXUZMARDGV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1=O)C(=O)OC)C(=O)O

Origin of Product

United States

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